Fumaric Acid-d2: A Technical Guide for Researchers
Fumaric Acid-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of fumaric acid-d2. This deuterated analog of fumaric acid serves as a powerful tool in metabolic research, particularly as a tracer for elucidating cellular metabolism and in the development of novel therapeutics.
Core Chemical Properties
Fumaric acid-d2, also known as (2E)-But-2-enedioic-2,3-d2 acid, is a stable, isotopically labeled form of fumaric acid where the two hydrogen atoms on the carbon-carbon double bond are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in mass spectrometry-based analyses.
| Property | Value | References |
| Molecular Formula | C4H2D2O4 | [1] |
| Molecular Weight | 118.08 g/mol | |
| CAS Number | 24461-32-3 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 299-300 °C (subl.) | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Solubility | Soluble in ethanol, concentrated sulfuric acid; slightly soluble in water, ethyl ether, acetone. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of fumaric acid-d2, along with its application in metabolic tracing, are outlined below.
Synthesis of Fumaric Acid-d2
The synthesis of fumaric acid-d2 is typically achieved through the isomerization of its cis-isomer, maleic acid-d2.
Methodology:
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Starting Material: Maleic acid-d2 is the primary precursor. If not commercially available, it can be synthesized by the hydrolysis of maleic anhydride in deuterium oxide (D₂O).
-
Isomerization:
-
Dissolve maleic acid-d2 in D₂O.
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Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reflux the mixture for several hours. The heat and acidic conditions promote the rotation around the carbon-carbon single bond in the protonated intermediate, leading to the thermodynamically more stable trans-isomer, fumaric acid-d2.[2]
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of the maleic acid-d2 signal and the appearance of the fumaric acid-d2 signal.
-
-
Isolation:
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Cool the reaction mixture to room temperature and then in an ice bath to precipitate the fumaric acid-d2, which is less soluble in water than maleic acid-d2.
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Collect the crystalline product by vacuum filtration.
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Wash the crystals with cold D₂O to remove any residual maleic acid-d2 and catalyst.
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Dry the purified fumaric acid-d2 in a vacuum oven.
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Purification by Recrystallization
Further purification of fumaric acid-d2 can be achieved by recrystallization to obtain a high-purity product suitable for sensitive analytical applications.
Methodology:
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Solvent Selection: A suitable solvent is one in which fumaric acid-d2 is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is hot 1 N hydrochloric acid in D₂O or a mixture of an organic solvent like ethanol with D₂O.[3]
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Dissolution: Dissolve the crude fumaric acid-d2 in a minimal amount of the hot recrystallization solvent until it is fully dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.[3]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of fumaric acid-d2 decreases, leading to the formation of pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Analytical Methods
1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the purity and concentration of fumaric acid-d2.
Methodology:
-
Sample Preparation:
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Accurately weigh a known amount of the fumaric acid-d2 sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]
-
Dissolve the mixture in a known volume of a deuterated solvent, typically D₂O.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Due to the deuteration at the vinylic positions, the characteristic singlet of fumaric acid will be absent or significantly reduced in intensity. The purity is often assessed by the absence of signals from impurities. For quantitative purposes, ¹³C NMR can be utilized, or a known amount of a non-deuterated standard can be added to the ¹H NMR sample for comparison.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.[5]
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity or concentration of fumaric acid-d2 based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.[4]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of fumaric acid-d2 in complex biological matrices.
Methodology:
-
Sample Preparation:
-
For biological samples (e.g., cell extracts, plasma), perform a protein precipitation step by adding a cold organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., trichloroacetic acid).[6]
-
Centrifuge the mixture to pellet the proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
To prevent the enzymatic conversion of fumarate to malate in biological samples, consider adding a fumarase inhibitor like citric acid to the sample collection tubes.[7]
-
-
LC Separation:
-
Use a suitable chromatography column, such as a C18 reversed-phase column or a mixed-mode column, for the separation of fumaric acid-d2 from other metabolites.[6][8]
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[8]
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for fumaric acid-d2. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions are generated by collision-induced dissociation.
-
Metabolic Tracing in Cell Culture
Fumaric acid-d2 can be used to trace the metabolic fate of fumarate in cultured cells, providing insights into the activity of the citric acid cycle and related pathways.
Methodology:
-
Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.
-
Isotope Labeling:
-
Replace the standard medium with a medium containing a known concentration of fumaric acid-d2. The concentration should be chosen based on experimental goals and cell type, typically in the low millimolar range.
-
Incubate the cells for a specific period (a time course experiment is recommended to determine the optimal labeling time).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench the metabolism and extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant and reconstitute for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to measure the abundance of deuterated metabolites downstream of fumarate, such as malate-d2, aspartate-d2, and citrate-d2.
-
Calculate the fractional enrichment of these metabolites to determine the flux through the respective metabolic pathways.
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Signaling Pathways and Experimental Workflows
Fumaric acid and its deuterated form are implicated in several key signaling pathways, particularly in the context of cancer and immunology.
Fumarate as an Oncometabolite in Fumarate Hydratase (FH) Deficient Cancers
In cells with mutations in the fumarate hydratase (FH) gene, fumarate accumulates to high levels and acts as an oncometabolite. This accumulation has several downstream effects, including the activation of the NRF2 antioxidant response pathway.
Caption: Fumarate-induced NRF2 activation pathway in FH-deficient cells.
Experimental Workflow: NRF2 Activation Assay
This workflow describes a general procedure to assess the activation of the NRF2 pathway by fumarate or its esters.
Caption: Workflow for assessing NRF2 activation by fumarate esters.
Metabolic Tracing with Fumaric Acid-d2
This diagram illustrates a typical workflow for a stable isotope tracing experiment using fumaric acid-d2 to study the citric acid cycle.
References
- 1. CN112979447B - Preparation method of fumaric acid - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Maleic acid conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. US3702342A - Fumaric acid crystallization process - Google Patents [patents.google.com]
- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleic & Fumaric Acids Analyzed with LCMS - AppNote [mtc-usa.com]
